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The following table summarizes the journey of sapanisertib from preclinical investigation to clinical trial

results in ALL.

Aspect
Preclinical Findings (Supporting
Rationale)

Clinical Trial Outcome (Phase II in
R/R ALL)

Molecular
Target

Dual ATP-competitive inhibitor of mTORC1
and mTORC2 [1] [2] [3].

Target engagement was poor; limited
impact on phosphorylation of mTOR

pathway substrates (4EBP1, S6, AKT)
was observed [4] [5].

Proposed
Mechanism in
ALL

Selective inhibition of cell proliferation and
induction of apoptosis in leukemic stem

cells (LSCs) without affecting healthy
hematopoietic stem cells (HSCs) [2].

Not directly assessed in the clinical
trial.

Efficacy /
Activity

Preclinical activity was reported against
ALL models [4].

Best response was stable disease in 2
of 16 patients (12.5%). Only 3 patients

(19%) proceeded to a second
treatment cycle [4] [5].
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Aspect
Preclinical Findings (Supporting
Rationale)

Clinical Trial Outcome (Phase II in
R/R ALL)

Conclusion Promising preclinical profile justifying

clinical translation [2].

Limited efficacy as a single agent in

heavily pre-treated R/R ALL patients
[4].

Detailed Clinical Trial Protocol & Findings

The Phase II trial (NCT02484430) followed a specific design and reported detailed safety and

pharmacological data [4] [5].

Trial Design: It was a single-arm, multi-center study conducted through the Experimental

Therapeutics Clinical Trials Network (ETCTN) [4] [5].
Patient Population: 16 patients with relapsed and/or refractory ALL were enrolled. The median

number of prior lines of therapy was 3, indicating a heavily pre-treated population [4].
Dosing Regimen: Sapanisertib was administered at 3 mg orally once daily for 21 days, followed

by 7 days off, in a 28-day cycle. The formulation used was a milled capsule [4] [5].
Primary Pharmacological Results:

Pharmacokinetics (PK): Analysis demonstrated that drug exposure in ALL patients was similar
to that previously observed in patients with solid tumors [4] [5].

Pharmacodynamics (PD): Immunoblotting of serially collected patient samples showed that
the treatment had only a limited impact on reducing the phosphorylation of key mTOR

pathway markers like 4EBP1, S6, and AKT. This suggests insufficient target inhibition at the
administered dose and schedule [4] [5].

Key Experimental Methodologies from Research

The following details core experimental methods used in both preclinical and clinical studies of

sapanisertib, which are crucial for researchers to understand.

mTOR Pathway Biomarker Analysis (Immunoblotting)

Purpose: To assess the pharmacodynamic effects of sapanisertib and confirm target
engagement in both preclinical models and clinical trial patients [4] [5].
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Methodology: Protein lysates are extracted from cell lines or patient samples (e.g., peripheral

blood mononuclear cells). These lysates are separated by gel electrophoresis, transferred to a
membrane, and probed with specific antibodies against:

Phosphorylated forms of mTOR pathway substrates: p-4EBP1, p-S6, and p-AKT
(Ser473).
Corresponding total proteins to ensure equal loading.

Data Interpretation: Effective mTOR inhibition is indicated by a decrease in the signal from

phosphorylated proteins, while total protein levels remain constant. The lack of significant
change in phosphorylation in clinical samples pointed to inadequate pathway suppression [4]

[5].

Cell Viability and Apoptosis Assays

Purpose: To evaluate the cytotoxic effects and mechanism of cell death induced by

sapanisertib in leukemic cell lines and primary cells [2].
Methodology:

Cell Viability: Measured using assays like MTT or CellTiter-Glo, which determine
metabolic activity or ATP content as a proxy for the number of living cells.

Apoptosis: Quantified using flow cytometry after staining with Annexin V and
propidium iodide (PI). This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic

(Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Preclinical Finding: Sapanisertib was shown to selectively inhibit proliferation and induce

apoptosis in acute myeloid leukemia (AML) LSCs without affecting normal HSCs, a key finding
that supported its investigation in ALL [2].

mTOR Signaling Pathway and Sapanisertib's
Mechanism

The diagram below illustrates the molecular targets of sapanisertib within the mTOR signaling network and

the logic of its transition from preclinical studies to clinical evaluation.
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Sapanisertib inhibits both mTORC1 and mTORC2, unlike first-generation rapalogs. Preclinical promise of

targeting LSCs did not translate to clinical efficacy in a Phase II ALL trial, potentially due to insufficient

target inhibition.

Research Implications and Future Directions

The disconnect between promising preclinical data and limited clinical efficacy highlights several critical

considerations for future drug development:

Dosing and Scheduling: The 3 mg daily dose may have been insufficient to achieve the sustained
mTOR pathway inhibition required for efficacy in ALL. Future studies could explore alternative dosing
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schedules (e.g., intermittent or weekly dosing) tested in solid tumors to improve the therapeutic

window [1] [6].
Combination Therapies: The future of sapanisertib in leukemia may lie in rational combinations.

Research in solid tumors shows that combining sapanisertib with metformin is feasible and shows
early activity, particularly in tumors with specific genetic alterations like PTEN mutations [6]. A similar

approach could be tested in ALL.
Biomarker-Driven Selection: The Phase II trial in ALL did not select patients based on specific

mTOR pathway alterations. Future trials could be more successful by focusing on ALL subpopulations
with genomic evidence of mTOR pathway activation (e.g., PTEN loss, PI3K or AKT mutations) [7].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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